3-Methyl-1-benzofuran-2-carbohydrazide
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Overview
Description
3-Methyl-1-benzofuran-2-carbohydrazide is a molecule that has been shown to inhibit the growth of bacteria by binding to their DNA . It is an analog of pyrazole and has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide involves several steps. The key intermediate 3-(morpholinomethyl)benzofuran-2-carbohydrazide is synthesized using NBS/carbon tetrachloride/dibenzoyl peroxide under reflux for 16 hours, followed by reaction with Morpholine/Acetonitrile/K2CO3/KI under reflux for 8 hours, and finally reaction with NH2NH2.H2O in isopropyl alcohol under reflux for 2 hours .
Molecular Structure Analysis
In the asymmetric unit of the title benzofuran derivative, C10H10N2O2, there are three crystallographically independent molecules, which are slightly twisted; the dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit is slightly twisted .
Scientific Research Applications
Benzofuran Derivatives in Medicinal Chemistry
Benzofuran derivatives are renowned for their vast array of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory effects. These compounds have shown significant promise as potent inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes. Their pharmacological significance is further amplified by their presence in both natural and synthetic compounds that find applications in pharmaceuticals, agriculture, and polymers. The structural activity relationships (SAR) of these compounds, particularly the impact of specific functional groups like -OH, -OMe, sulfonamide, or halogen, play a crucial role in enhancing their therapeutic activities (Dawood, 2019).
Antimicrobial Properties of Benzofuran
Benzofuran and its derivatives are recognized for their antimicrobial properties, acting as efficient agents in combating a range of microbial diseases. Their structural features and broad spectrum of biological activities position them as a privileged structure in drug discovery, particularly in the development of antimicrobial agents. This is supported by the use of some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, in treating skin diseases like cancer or psoriasis. The versatility of benzofuran as a pharmacophore for designing antimicrobial agents highlights its potential in addressing clinically approved targets (Hiremathad et al., 2015).
Bioactivity and Synthesis of Benzofuran Derivatives
The bioactivity of benzofuran compounds, encompassing anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, underscores their potential as natural drug lead compounds. Novel approaches for constructing benzofuran rings have been discovered, facilitating the synthesis of complex benzofuran derivatives. These developments offer promising pathways for the development of effective therapeutic drugs for diseases like hepatitis C and cancer (Miao et al., 2019).
Future Directions
properties
IUPAC Name |
3-methyl-1-benzofuran-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUIRFLZLMGGLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365807 |
Source
|
Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-benzofuran-2-carbohydrazide | |
CAS RN |
53524-81-5 |
Source
|
Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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